Indium monoiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

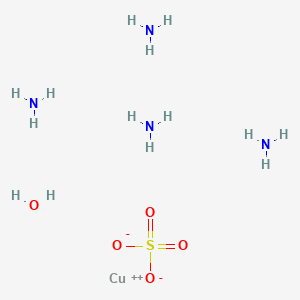

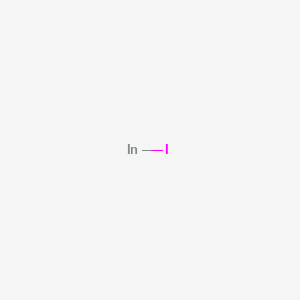

Indium monoiodide, also known as Indium (I) iodide, is an inorganic compound with the formula InI. It is used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .

Synthesis Analysis

Indium monoiodide can be prepared from constituent elements and refined by fractional distillation . Partition coefficients in liquid-vapor systems for difficult-to-separate impurities, namely, antimony (0.9), lead (1.8), gallium (0.4), and iron (0.6), have been determined .Molecular Structure Analysis

Indium monoiodide has a linear formula of InI . Its molecular weight is 241.72 . The molecular structure of Indium monoiodide is orthorhombic, space group Cmcm .Chemical Reactions Analysis

Indium monoiodide has been discovered and used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .Physical And Chemical Properties Analysis

Indium monoiodide is anhydrous and comes in the form of beads . It has a 99.999% trace metals basis and ≤15.0 ppm Trace Metal Analysis .Scientific Research Applications

Photovoltaic Applications

Indium(I) iodide has been evaluated as a lead-free perovskite-inspired material for photovoltaic applications . The recent discovery of the photovoltaic (PV) effect in indium(I) iodide thin films has attracted considerable attention, as this material can be a feasible environment-friendly alternative to the conventional lead halide perovskites .

Photodetector Devices

Indium(I) iodide has shown outstanding photoconductivity effect, which has been utilized to fabricate photodetectors demonstrating a competitive performance . The lateral two-terminal devices showed a rather outstanding photoconductivity effect .

X-ray and γ-ray Detectors

Indium(I) iodide single crystals are a promising material for room temperature γ-ray and X-ray detectors . This is due to the high average Z number of 51 and the large bandgap (2 eV) of the material .

IR Optical and Acoustooptical Material

InI has also been proposed as an IR optical and acoustooptical material .

Gas Sensor

Indium(I) iodide has been proposed as a gas sensor .

Preparation of Indium Cluster and Chain Compounds

Indium(I) iodide can be used to prepare indium cluster and chain compounds .

Reagent in Organic Reactions

Indium(I) iodide is used as a reagent to propagate organic reactions viz. cyclization and cleavage of diselenide or disulfide .

Preparation of Indium Containing Complexes

Indium(I) iodide plays an important role in preparing indium containing complexes .

Mechanism of Action

Target of Action

Indium(I) iodide, also known as iodoindium or indium monoiodide, is a binary inorganic compound of indium metal and iodine . It is primarily used as a reagent in various organic reactions . The primary targets of Indium(I) iodide are the reactants in these organic reactions, where it acts as a catalyst .

Mode of Action

Indium(I) iodide interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . It can propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare indium-containing complexes .

Biochemical Pathways

The specific biochemical pathways affected by Indium(I) iodide depend on the nature of the organic reactions it is involved in. As a catalyst, it accelerates the reaction rate by lowering the activation energy, thereby influencing the reaction pathway .

Pharmacokinetics

It’s important to note that indium(i) iodide is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of Indium(I) iodide’s action is the successful progression of the organic reactions it catalyzes. By facilitating the breaking and forming of bonds, it enables the transformation of reactants into desired products .

Safety and Hazards

Indium monoiodide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

Future Directions

Indium monoiodide single crystals are a promising material for room temperature γ-ray and X-ray detectors due to the high average Z number of 51 and the large bandgap (2 eV) of the material . It has also been proposed as an IR optical and acoustooptical material, as well as a gas sensor and photovoltaic material .

properties

IUPAC Name |

iodoindium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.In/h1H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVZCYAIUZHXGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InI, IIn |

Source

|

| Record name | indium(I) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.722 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13966-94-4 |

Source

|

| Record name | Indium iodide (InI) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium monoiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013966944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.